molecular formula C18H21N5O2S B2394298 N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide CAS No. 1448027-77-7

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide

Cat. No.: B2394298
CAS No.: 1448027-77-7
M. Wt: 371.46
InChI Key: GSNIWYRRLVOAAT-UHFFFAOYSA-N
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Description

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethylamino groups and a naphthalene sulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide typically involves multi-step organic reactionsThe naphthalene-2-sulfonamide moiety is then attached via sulfonation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the pyrimidine or naphthalene rings .

Scientific Research Applications

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide stands out due to its unique combination of a pyrimidine ring with dimethylamino groups and a naphthalene sulfonamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-22(2)17-16(12-19-18(20-17)23(3)4)21-26(24,25)15-10-9-13-7-5-6-8-14(13)11-15/h5-12,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNIWYRRLVOAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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